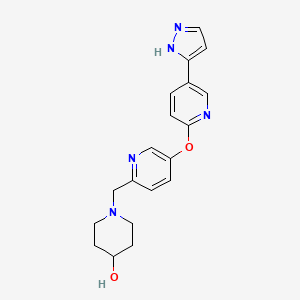
Lta4H-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lta4H-IN-4 is a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and autoimmune disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lta4H-IN-4 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Lta4H-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Lta4H-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of leukotriene A4 hydrolase and its role in lipid metabolism.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers
Mecanismo De Acción
Lta4H-IN-4 exerts its effects by inhibiting the enzymatic activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of pro-inflammatory mediators. The molecular targets involved include the active site of leukotriene A4 hydrolase, where this compound binds and blocks the enzyme’s catalytic function .
Comparación Con Compuestos Similares
Similar Compounds
Lta4H-IN-1: Another potent inhibitor of leukotriene A4 hydrolase with similar therapeutic applications.
Uniqueness
Lta4H-IN-4 is unique due to its high specificity and potency in inhibiting leukotriene A4 hydrolase. Unlike some other inhibitors, it selectively targets the enzyme without affecting other related pathways, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C19H21N5O2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-[[5-[5-(1H-pyrazol-5-yl)pyridin-2-yl]oxypyridin-2-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C19H21N5O2/c25-16-6-9-24(10-7-16)13-15-2-3-17(12-20-15)26-19-4-1-14(11-21-19)18-5-8-22-23-18/h1-5,8,11-12,16,25H,6-7,9-10,13H2,(H,22,23) |
Clave InChI |
UZAUVYWHEDBLBM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC2=NC=C(C=C2)OC3=NC=C(C=C3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















